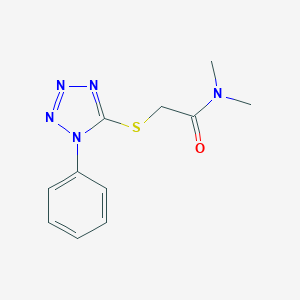

N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-15(2)10(17)8-18-11-12-13-14-16(11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBQAGJTKMBHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSC1=NN=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves the reaction of a tetrazole derivative with a sulfanylacetamide precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc), and catalysts like zinc chloride (ZnCl2) to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various nitrogen-containing heterocycles.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide as an antiviral agent, particularly against SARS-CoV-2. A study utilized in silico methods to identify new candidates targeting the main protease (M pro) of SARS-CoV-2. The compound was among those screened for binding affinity, with promising results indicating its potential as an effective inhibitor against viral replication pathways .

Table 1: Binding Affinities of Selected Compounds Against SARS-CoV-2 M pro

| Compound | Binding Energy (kcal/mol) | Oral Bioavailability |

|---|---|---|

| ZINC000254823011 | -8.4 | Yes |

| ZINC000072307130 | -8.6 | Yes |

| This compound | TBD | TBD |

Anticancer Applications

The compound has also been investigated for its anticancer properties. Its structural analogs have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of this compound exhibit growth inhibition percentages (PGIs) ranging from moderate to significant against different cancer types, including ovarian and brain cancers .

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| OVCAR-8 | 85.26 |

| SNB-19 | 86.61 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study demonstrated that this compound effectively inhibited the replication of SARS-CoV-2 in vitro. The compound was tested alongside other known antiviral agents, showing comparable or superior efficacy, particularly in cell culture models.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In a comparative study assessing various derivatives against cancer cell lines, this compound exhibited significant cytotoxicity at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can be compared to analogous compounds through substituent variations, heterocyclic core modifications, and biological implications. Below is a detailed analysis:

Structural Analogues with Tetrazole Cores

- N-(3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide (CAS 304667-61-6) Key Difference: The acetamide nitrogen is substituted with a 3-nitrophenyl group instead of dimethyl. The absence of dimethyl groups may decrease steric hindrance, altering binding interactions .

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide (CAS 912904-92-8)

- Key Difference : A 3,4-dichlorophenyl group replaces the phenyl on the tetrazole, and a methylene spacer is inserted between the tetrazole and sulfanyl group.

- Impact : The chlorine atoms enhance lipophilicity and may improve receptor affinity in hydrophobic pockets. The methylene spacer could increase conformational flexibility, affecting target engagement .

- 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)sulfanyl)-N-isopropyl-N-phenylacetamide Key Difference: A 4-ethoxyphenyl group on the tetrazole and isopropyl/phenyl substituents on the acetamide. The bulky isopropyl group increases steric hindrance, possibly reducing off-target interactions .

Analogues with Triazole Cores

2-((4-allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

- Key Difference : A triazole ring replaces the tetrazole, with allyl and dimethylphenyl substituents.

- Impact : Triazoles (three nitrogen atoms) are less acidic than tetrazoles, altering hydrogen-bonding capabilities. The allyl group may introduce reactivity toward electrophilic targets, such as cysteine residues in enzymes .

- 2-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide (CAS 210411-28-2) Key Difference: A phthalazinone moiety is appended to the triazole. The methyl group may modulate solubility .

Functional Group Variations

- Hydroxyacetamide Derivatives (FP1-12) Key Difference: A hydroxyl group replaces the dimethylamine on the acetamide.

Comparative Data Table

Biological Activity

N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic compound notable for its unique structural features, including a tetrazole ring and a sulfanylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with various biological targets.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 240.30 g/mol

- Structural Characteristics : The presence of the tetrazole ring enhances solubility and biological activity, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring mimics carboxylic acids, allowing the compound to bind effectively to active sites, thereby inhibiting enzyme activity and modulating biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for various enzymes, including:

- Xanthine Oxidase (XO) : A study demonstrated that derivatives of tetrazole compounds exhibited significant inhibition of XO, with IC values as low as 0.031 μM for optimized derivatives .

| Compound | IC (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Mixed-type inhibitor |

| Optimized derivative | 0.031 | H-bond interaction with Asn768 |

Antiviral Activity

In silico studies have suggested potential antiviral properties against SARS-CoV-2 by targeting the main protease (M). Molecular docking studies indicated favorable binding energies, suggesting that modifications of similar tetrazole compounds could yield effective antiviral agents .

Case Study 1: Xanthine Oxidase Inhibition

In a detailed study, a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were synthesized, revealing that the introduction of the tetrazole moiety significantly enhanced the inhibitory potency against XO. The most potent compound achieved an IC of 0.031 μM, demonstrating the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Screening

A computational screening using molecular docking methods identified several candidates from the ZINC database with potential activity against SARS-CoV-2 M. The binding interactions were analyzed, leading to the identification of promising drug candidates for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| N-(2,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | CHNOS | 296.36 g/mol | Dimethyl substitution on phenyl |

| N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | CHNOS | 296.36 g/mol | Different methyl substitution pattern |

The uniqueness of this compound lies in its specific combination of substituents that may confer distinct biological properties compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling a tetrazole derivative with a sulfanylacetamide precursor. Key steps include:

- Thioether Formation : Reacting 1-phenyltetrazole-5-thiol with chloroacetamide derivatives in the presence of a base (e.g., pyridine) under reflux conditions. Catalysts like zeolite (Y-H) can enhance reaction efficiency .

- Solvent and Temperature Optimization : Using toluene:water (8:2) mixtures for phase-transfer reactions or ethanol for recrystallization. Reflux temperatures (150°C) and extended reaction times (5–7 hours) improve yield .

- Purification : Crude products are filtered and recrystallized from ethanol. TLC (hexane:ethyl acetate, 9:1) monitors reaction progress .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the acetamide’s dimethyl groups () and the tetrazole’s aromatic protons () .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (, MW 279.32) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and confirms the sulfanyl bridge geometry in solid-state structures .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .

- Molecular Docking : Simulates binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the tetrazole ring and active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds to prioritize compounds for in vitro testing .

Q. What strategies resolve contradictions in bioactivity data across studies involving sulfanylacetamide derivatives?

Methodological Answer:

- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Purity Validation : Use HPLC (>95% purity) to eliminate confounding effects from synthetic by-products .

- Structural Analog Comparison : Test derivatives (e.g., replacing phenyl with fluorophenyl) to isolate substituent effects on activity .

Q. How can by-products formed during synthesis be identified and minimized?

Methodological Answer:

- By-Product Identification : LC-MS or GC-MS detects intermediates (e.g., unreacted tetrazole or acetamide precursors). For example, over-alkylation products may form if excess chloroacetamide is used .

- Reaction Optimization : Reduce by-products via slow reagent addition and controlled pH. Catalytic zeolite (Y-H) minimizes side reactions in thioether formation .

- Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from impurities .

Q. What role does the sulfanyl bridge play in the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability Studies : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC. The sulfanyl group’s resistance to hydrolysis compared to sulfonyl or carbonyl bridges enhances metabolic stability .

- Radical Scavenging Assays : Evaluate oxidative stability using DPPH or ABTS assays. The thioether’s susceptibility to oxidation informs formulation strategies (e.g., antioxidant additives) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Core Modifications : Replace the tetrazole with triazole or oxadiazole to assess ring size impact on bioactivity .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance binding affinity to target proteins .

- Pharmacophore Mapping : Overlay active analogs to identify essential motifs (e.g., sulfanyl-acetamide linkage) using software like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.